Cas no 51439-71-5 (3-Methyl-3-phenylpyrrolidin-2-one)

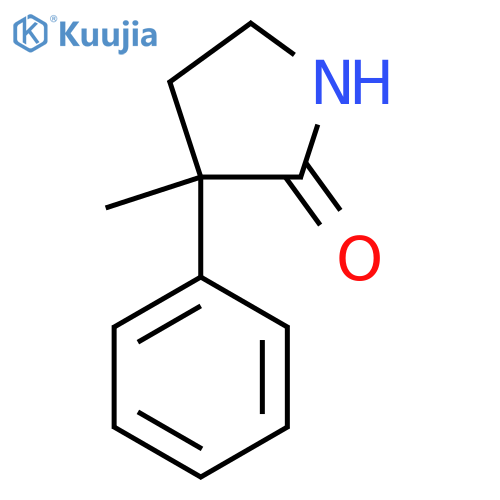

51439-71-5 structure

商品名:3-Methyl-3-phenylpyrrolidin-2-one

3-Methyl-3-phenylpyrrolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 3-methyl-3-phenylpyrrolidin-2-one

- BCA43971

- 3-Methyl-3-phenylpyrrolidin-2-one

-

- インチ: 1S/C11H13NO/c1-11(7-8-12-10(11)13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13)

- InChIKey: XRQJWKFRIKOBPH-UHFFFAOYSA-N

- ほほえんだ: O=C1C(C)(C2C=CC=CC=2)CCN1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 208

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 29.1

3-Methyl-3-phenylpyrrolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-157808-10.0g |

3-methyl-3-phenylpyrrolidin-2-one |

51439-71-5 | 95% | 10g |

$4236.0 | 2023-06-08 | |

| TRC | M356590-5mg |

3-methyl-3-phenylpyrrolidin-2-one |

51439-71-5 | 5mg |

$ 50.00 | 2022-06-03 | ||

| Enamine | EN300-157808-0.5g |

3-methyl-3-phenylpyrrolidin-2-one |

51439-71-5 | 95% | 0.5g |

$768.0 | 2023-06-08 | |

| Aaron | AR01AGY3-10g |

3-methyl-3-phenylpyrrolidin-2-one |

51439-71-5 | 95% | 10g |

$5850.00 | 2023-12-14 | |

| Enamine | EN300-157808-250mg |

3-methyl-3-phenylpyrrolidin-2-one |

51439-71-5 | 95.0% | 250mg |

$487.0 | 2023-09-24 | |

| Enamine | EN300-157808-10000mg |

3-methyl-3-phenylpyrrolidin-2-one |

51439-71-5 | 95.0% | 10000mg |

$4236.0 | 2023-09-24 | |

| Enamine | EN300-157808-500mg |

3-methyl-3-phenylpyrrolidin-2-one |

51439-71-5 | 95.0% | 500mg |

$768.0 | 2023-09-24 | |

| A2B Chem LLC | AV67039-500mg |

3-methyl-3-phenylpyrrolidin-2-one |

51439-71-5 | 95% | 500mg |

$844.00 | 2024-04-19 | |

| A2B Chem LLC | AV67039-100mg |

3-methyl-3-phenylpyrrolidin-2-one |

51439-71-5 | 95% | 100mg |

$395.00 | 2024-04-19 | |

| A2B Chem LLC | AV67039-2.5g |

3-methyl-3-phenylpyrrolidin-2-one |

51439-71-5 | 95% | 2.5g |

$2068.00 | 2024-04-19 |

3-Methyl-3-phenylpyrrolidin-2-one 関連文献

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

51439-71-5 (3-Methyl-3-phenylpyrrolidin-2-one) 関連製品

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 157047-98-8(Benzomalvin C)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量